(R)-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide
Overview
Description
®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is a chiral compound with a bromophenyl group attached to an ethyl chain, which is further connected to a methoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of ®-1-(4-bromophenyl)ethanol.
Formation of Intermediate: The ®-1-(4-bromophenyl)ethanol is then converted to ®-1-(4-bromophenyl)ethylamine through an amination reaction.
Final Product Formation: The ®-1-(4-bromophenyl)ethylamine is reacted with 2-methoxyacetyl chloride in the presence of a base such as triethylamine to yield ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxyacetamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromophenyl)ethanol: A precursor in the synthesis of ®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide.
®-1-(4-Bromophenyl)ethylamine: An intermediate in the synthesis process.
2-Methoxyacetamide: A simpler analog without the bromophenyl group.
Uniqueness
®-N-(1-(4-Bromophenyl)ethyl)-2-methoxyacetamide is unique due to its chiral nature and the presence of both bromophenyl and methoxyacetamide groups. This combination allows for specific interactions in biological systems and makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methoxyacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8(13-11(14)7-15-2)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLAFYLRVQEJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595918 | |
Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960238-03-3 | |
Record name | N-[1-(4-Bromophenyl)ethyl]-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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